2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline
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Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
- A study detailed the synthesis of quinoline derivatives through a one-pot reaction, highlighting a method for functionalizing the quinoline molecule by the action of specific reactants in aqueous potassium hydroxide (Belyaeva et al., 2018).
- Another research presented the synthesis and structural exploration of a novel heterocycle, emphasizing its antiproliferative activity and structural characteristics using various spectroscopic techniques and X-ray diffraction studies (Prasad et al., 2018).
- Research on thermal, optical, and structural studies of a related compound provided insights into its synthesis, characterization, and theoretical calculations, underlining the compound’s stability and electronic properties (Karthik et al., 2021).
Molecular Interactions and Theoretical Studies
- Heterocyclisation reactions and the formation of new quinoxaline derivatives were explored, showcasing innovative synthesis methods and potential applications in the development of novel chemical entities (Mahgoub, 1990).
- A study on tubulin polymerization inhibitors highlighted the cytotoxic activity of certain quinoline derivatives against various cancer cell lines, illustrating the compound’s potential in cancer therapy (Srikanth et al., 2016).
Enzyme Inhibitory Activity and Molecular Docking Analysis
- The enzyme inhibitory activities of thiophene-based heterocyclic compounds were evaluated, identifying potent inhibitors for acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, with molecular docking studies revealing significant interactions at the enzyme active sites (Cetin et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has been used in various pharmaceutical applications . Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Quinoxaline derivatives have been found to affect a wide range of biochemical pathways, depending on the specific derivative and target
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Quinoxaline derivatives have been found to have a wide range of effects, depending on the specific derivative and target
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c29-24(18-5-7-20(8-6-18)34(30,31)28-13-15-32-16-14-28)27-11-9-19(10-12-27)33-23-17-25-21-3-1-2-4-22(21)26-23/h1-8,17,19H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXSDAIYGXJCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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